molecular formula C19H14ClF3N4O2S B284283 N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284283
M. Wt: 454.9 g/mol
InChI Key: QVGMDMTWNXMORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes are important in the signaling pathways of various cytokines and growth factors, and their inhibition has been shown to have therapeutic potential in several diseases.

Mechanism of Action

N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide blocks the downstream signaling pathways, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and immune response in various disease models. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has several advantages for lab experiments, including its specificity for JAK enzymes and its well-characterized mechanism of action. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life.

Future Directions

There are several future directions for research on N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One area of focus is the development of more selective JAK inhibitors with fewer off-target effects. Another area of focus is the investigation of N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in combination with other therapies for the treatment of various diseases. Additionally, there is ongoing research on the potential use of N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in the treatment of other diseases, such as multiple sclerosis and lupus.

Synthesis Methods

The synthesis of N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinylthiol with 2-chloro-3-pyridinylamine, followed by acetylation to yield the final product.

Scientific Research Applications

N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has also been investigated for its potential in the treatment of various cancers, including leukemia and lymphoma.

properties

Molecular Formula

C19H14ClF3N4O2S

Molecular Weight

454.9 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H14ClF3N4O2S/c1-29-12-6-4-11(5-7-12)14-9-15(19(21,22)23)27-18(26-14)30-10-16(28)25-13-3-2-8-24-17(13)20/h2-9H,10H2,1H3,(H,25,28)

InChI Key

QVGMDMTWNXMORH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(N=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

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